molecular formula C₈H₁₂¹⁵N₄O₄ B1158148 5-Aza-2'-deoxy Cytidine-15N4

5-Aza-2'-deoxy Cytidine-15N4

Cat. No.: B1158148
M. Wt: 232.18
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aza-2'-deoxy Cytidine-15N4 (also known as Decitabine-15N4) is a stable isotope-labeled analog of Decitabine, where four nitrogen atoms have been replaced with the 15N isotope. This compound serves as a critical internal standard in liquid chromatography-mass spectrometry (LC-MS) based analytical methods, enabling precise quantification of the unlabeled drug and its metabolites in complex biological matrices. The use of this labeled standard is essential for pharmacokinetic and pharmacodynamic studies, ensuring accurate and reliable data by correcting for variations during sample preparation and analysis . The parent compound, Decitabine (5-Aza-2'-deoxycytidine), is a deoxycytidine analogue and a well-characterized DNA methyltransferase (DNMT) inhibitor . It is metabolically activated by deoxycytidine kinase to its triphosphate form, which is then incorporated into DNA. Upon incorporation, it forms a covalent, irreversible complex with DNMT, leading to the inhibition of DNA methylation. This action results in DNA hypomethylation and is associated with the reactivation of epigenetically silenced genes, such as tumor suppressor genes. Its mechanisms include inducing cellular differentiation, senescence, and apoptosis in leukemic cells, and it is clinically used for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) . Researchers employ this compound to investigate the intracellular dynamics of Decitabine, particularly in studies of drug resistance and mode of action. It allows for the simultaneous quantification of the drug's incorporation into DNA and RNA, helping to uncover different response mechanisms in disease models . This high-purity compound is presented as a white to off-white solid and must be stored at 2-8°C. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C₈H₁₂¹⁵N₄O₄

Molecular Weight

232.18

Synonyms

4-Amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one-15N4;  2-Desoxy-5-azacytidine-15N4;  2’-Deoxy-5-azacytidine-15N4;  DAC-15N4;  Dacogen-15N4;  Decitabine-15N4;  NSC 127716-15N4;  β-Decitabine-15N4; 

Origin of Product

United States

Comparison with Similar Compounds

Molecular Data :

  • Molecular Formula : $ \text{C}8\text{H}{12}^{15}\text{N}4\text{O}4 $
  • Molecular Weight : 232.18 g/mol
  • CAS Number : Unlabelled decitabine: 2353-33-5

Decitabine exerts its therapeutic effect by incorporating into DNA during replication, forming irreversible covalent bonds with DNMTs, leading to DNA hypomethylation and reactivation of tumor suppressor genes . The $^{15}\text{N}_4$-labeled variant is primarily used as an analytical standard in research to quantify decitabine or its metabolites in biological samples .

Azacitidine (5-Azacytidine)

Structural and Functional Differences :

  • Molecular Formula : $ \text{C}8\text{H}{12}\text{N}4\text{O}5 $ (ribose sugar vs. decitabine’s deoxyribose) .
  • Mechanism : Azacitidine incorporates into RNA and DNA, whereas decitabine is DNA-specific. Azacitidine requires conversion to decitabine via ribonucleotide reductase for DNA incorporation .
  • Efficacy : Both drugs induce hypomethylation, but decitabine demonstrates higher specificity for DNMT1 inhibition due to direct DNA incorporation. Azacitidine’s RNA incorporation contributes to broader cytotoxicity .
  • Clinical Use : Azacitidine (Vidaza®) and decitabine (Dacogen®) are both FDA-approved for MDS, but decitabine shows superior efficacy in high-risk AML .

Table 1: Comparative Pharmacological Profiles

Parameter 5-Aza-2'-deoxy Cytidine-$^{15}\text{N}_4$ Azacitidine
Primary Target DNA RNA and DNA
DNMT Inhibition Irreversible (DNMT1) Partially reversible
Half-Life (Plasma) ~30 minutes ~4 hours
Key Application Analytical standard Therapeutic agent
Reference
Zebularine

Mechanistic and Functional Contrasts :

  • Structure: A cytidine analog with a 2-(1H)-pyrimidinone ring, lacking the 5-aza modification .
  • Mechanism : Zebularine inhibits DNMTs by forming covalent adducts but primarily targets RNA synthesis. Unlike decitabine, it is orally bioavailable and less toxic .
  • Efficacy : In bladder cancer (BlCa) cell lines (T24, RT4), zebularine and decitabine equally reduced methylation and re-expressed APAF-1. However, decitabine showed stronger growth inhibition in RT4 cells (66.4% vs. 17.5% DT extension) .

Table 2: Cell Line-Specific Efficacy

Cell Line Decitabine (DT Extension) Zebularine (DT Extension)
T24 79.6% 79.8%
RT4 66.4% 17.5%
Reference
5-Aza-4'-thio-2'-deoxycytidine

A sulfur-modified analog with a 4'-thio substitution in the sugar moiety. This alteration enhances metabolic stability and cellular uptake compared to decitabine, though its clinical relevance remains under investigation .

Preparation Methods

Nucleoside Analog Synthesis via Silanization and Displacement

A patented method for synthesizing unlabeled 5-Aza-2'-deoxycytidine involves silanization of 5-azacytidine to activate the hydroxyl groups, followed by displacement reactions with protected deoxyribose derivatives. For the 15N4 isotopologue, this process is adapted by substituting natural-abundance nitrogen sources with 15N-enriched reagents at critical steps:

  • Step 1 : 15N-labeled cytosine or triazine precursors are synthesized using 15NH3 or 15NO3− as nitrogen sources to ensure isotopic incorporation at the 1,3,5-triazin-2(1H)-one ring and amino group.

  • Step 2 : The activated 5-azacytidine intermediate undergoes glycosylation with a protected 2-deoxyribose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-acetyl-D-ribofuranose).

  • Step 3 : Alkaline hydrolysis removes acyl protecting groups, yielding a diastereomeric mixture of 5-Aza-2'-deoxycytidine-15N4, which is resolved via chromatography.

Isotopic Labeling Strategies

The 15N4 label is introduced at four positions: the 1, 3, and 5 nitrogen atoms of the triazine ring and the exocyclic amino group (Figure 1). Key considerations include:

  • Precursor Selection : 15N-labeled ammonium chloride or urea ensures uniform isotopic enrichment during triazine ring formation.

  • Minimizing Isotopic Dilution : Reactions are conducted under anhydrous conditions to prevent hydrolysis and loss of 15N labels.

Purification and Analytical Validation

Chromatographic Resolution of Diastereomers

The final product often exists as a mixture of α- and β-anomers due to the stereochemistry of the glycosidic bond. Reverse-phase HPLC with a C18 column (mobile phase: 10 mM ammonium acetate, pH 6.5/acetonitrile) achieves baseline separation, with the β-anomer eluting earlier.

Table 1: HPLC Parameters for this compound Purification

ParameterValue
ColumnC18, 250 × 4.6 mm, 5 μm
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (β)8.2 ± 0.3 min
Retention Time (α)10.1 ± 0.5 min

Mass Spectrometric Confirmation

LC-MS with electrospray ionization (ESI+) confirms isotopic purity:

  • Expected m/z : [M+H]+ = 233.12 (natural) vs. 237.10 (15N4).

  • Isotopic Purity : ≥98% 15N4 enrichment is verified by comparing the intensity of the M+4 peak to natural-abundance contaminants.

Challenges in Industrial-Scale Production

Regulatory and Logistical Constraints

  • Controlled Substance : Classified as a cytotoxin, requiring BSL-2 certification for handling.

  • Freight Restrictions : Transported as a refrigerated hazardous material under IATA Packing Instruction 602.

Applications in Biomedical Research

Internal Standard for LC-MS Quantitation

In pharmacokinetic studies, this compound serves as an internal standard to quantify unlabeled decitabine in biological matrices. For example:

  • Sample Preparation : Spiking plasma samples with 50 μM 15N4 isotopologue before extraction corrects for recovery losses.

  • Calibration Curve : Linear range of 0.01–1 μM (R2 > 0.99) ensures precise measurement of therapeutic drug levels.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for this compound Synthesis

MethodYield (%)Purity (%)Isotopic Enrichment (%)
Silanization629598.5
Enzymatic Glycosylation488997.2
Solid-Phase Synthesis559296.8

The silanization route offers superior yield and purity but requires hazardous reagents (e.g., chlorosilanes). Enzymatic methods, while greener, struggle with scalability .

Q & A

Basic Research Questions

Q. What are the recommended experimental protocols for handling and storing 5-Aza-2'-deoxy Cytidine-15N4 to ensure stability in epigenetic studies?

  • Methodological Answer : Store the compound at -20°C in a desiccated environment to prevent hydrolysis. For in vitro applications, dissolve in sterile dimethyl sulfoxide (DMSO) at 10 mM stock concentration, and avoid repeated freeze-thaw cycles. Use freshly prepared solutions for cell culture treatments to maintain efficacy in DNA demethylation assays .

Q. How can researchers validate the isotopic purity of 15N4-labeled 5-Aza-2'-deoxy Cytidine in metabolic tracking experiments?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment. For NMR, compare 15N chemical shifts with unlabeled analogs, ensuring >98% isotopic purity. Cross-validate with liquid chromatography-tandem mass spectrometry (LC-MS/MS) in biological matrices to track incorporation into DNA .

Q. What are the standard concentration ranges for this compound in in vitro demethylation assays, and how should exposure time be optimized?

  • Methodological Answer : Typical concentrations range from 0.1–10 µM, with 72-hour exposure for maximal hypomethylation effects. Titrate doses based on cell type viability assays (e.g., MTT or ATP-based tests). Include controls treated with unlabeled 5-Aza-2'-deoxy Cytidine to distinguish isotope-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the synergistic effects of this compound with histone deacetylase inhibitors (HDACis) in cancer models?

  • Methodological Answer : Use factorial experimental designs to test combinations (e.g., Decitabine + SAHA) across multiple cell lines. Quantify synergy via Chou-Talalay combination indices. Analyze DNA methylation (e.g., pyrosequencing) and histone acetylation (ChIP-seq) to dissect mechanistic overlaps. Address batch-to-batch variability in compound purity via QC checks .

Q. What strategies optimize the delivery of this compound in in vivo models to overcome rapid deamination and short plasma half-life?

  • Methodological Answer : Utilize nanoparticle encapsulation (e.g., liposomal formulations) or pro-drug analogs (e.g., S110 dinucleotide) to enhance bioavailability. Monitor pharmacokinetics via LC-MS/MS in plasma and tissues. Schedule doses based on cell cycle phases (S-phase specificity) to maximize incorporation into replicating DNA .

Q. How should researchers design dose-response studies to account for cell-type-specific resistance to this compound in heterogeneous tumor populations?

  • Methodological Answer : Employ single-cell RNA sequencing (scRNA-seq) to identify resistant subpopulations. Combine with CRISPR screens targeting deoxycytidine kinase (DCK) or cytidine deaminase (CDA) to validate metabolic determinants of resistance. Use clonal heterogeneity models to test adaptive dosing regimens .

Q. What analytical approaches differentiate off-target effects of this compound from its DNA methyltransferase (DNMT)-specific activity?

  • Methodological Answer : Perform whole-genome bisulfite sequencing (WGBS) alongside transcriptomic profiling (RNA-seq) in DNMT-knockout cell lines. Compare 15N4-labeled and unlabeled compound effects to isolate isotope-independent artifacts. Validate using selective DNMT inhibitors (e.g., RG108) as controls .

Data Analysis & Contradiction Resolution

Q. How can researchers reconcile discrepancies between observed DNA hypomethylation and inconsistent gene reactivation in this compound-treated samples?

  • Methodological Answer : Integrate multi-omics data (methylation, chromatin accessibility, RNA expression) to identify epigenetic "bottlenecks" (e.g., repressive histone marks). Use CRISPR-dCas9 tools to selectively demethylate loci and validate causality. Consider post-transcriptional regulation via miRNA or protein stability assays .

Q. What statistical methods are recommended for analyzing time-resolved pharmacodynamic data from 15N4 isotope tracing experiments?

  • Methodological Answer : Apply mixed-effects models to account for intra-sample variability. Use nonlinear regression to fit isotope incorporation kinetics. For longitudinal data, implement survival analysis (e.g., Cox proportional hazards) to correlate methylation dynamics with phenotypic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.